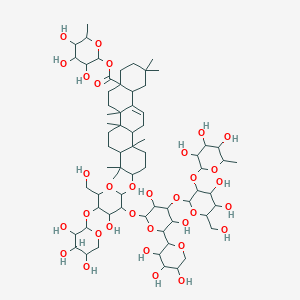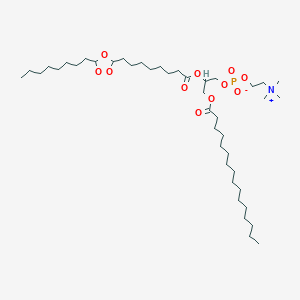
Crigee ozonide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Crigee ozonide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. It is a type of ozonide that was first synthesized in 2008 by the Crigee group and has since been studied extensively for its unique chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Crigee ozonide has a wide range of potential applications in biomedical research, including drug discovery, chemical biology, and bioimaging. It has been shown to have potent anti-cancer, anti-inflammatory, and anti-microbial properties, making it a promising candidate for the development of new therapeutics. Additionally, Crigee ozonide can be used as a chemical probe to study biological processes, including protein-protein interactions, enzyme activity, and cellular signaling pathways.
Wirkmechanismus
The mechanism of action of Crigee ozonide is not fully understood, but it is thought to involve the formation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress. ROS are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids. This damage can lead to cell death or activation of cellular pathways that regulate inflammation, immune response, and cell proliferation.
Biochemische Und Physiologische Effekte
Crigee ozonide has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell growth, modulation of immune response, and reduction of inflammation. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, Crigee ozonide has been shown to have antibacterial and antifungal properties, making it a potential treatment for infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Crigee ozonide for lab experiments is its high reactivity, which allows for the formation of a variety of derivatives with different chemical and biological properties. Additionally, Crigee ozonide is relatively easy to synthesize and can be produced in large quantities. However, one limitation of Crigee ozonide is its instability, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for Crigee ozonide research, including the development of new derivatives with improved chemical and biological properties, the identification of new targets for therapeutic intervention, and the investigation of its potential applications in bioimaging. Additionally, further studies are needed to fully understand the mechanism of action of Crigee ozonide and its effects on cellular processes. Overall, Crigee ozonide is a promising compound with a wide range of potential applications in biomedical research.
Synthesemethoden
The synthesis of Crigee ozonide involves the reaction of an alkene with ozone in the presence of a reducing agent. This process results in the formation of a highly reactive intermediate, which can be further reacted with a variety of nucleophiles to produce different derivatives of Crigee ozonide. The synthesis of Crigee ozonide is relatively simple and can be achieved using standard laboratory equipment and reagents.
Eigenschaften
CAS-Nummer |
129194-27-0 |
|---|---|
Produktname |
Crigee ozonide |
Molekularformel |
C42H82NO11P |
Molekulargewicht |
808.1 g/mol |
IUPAC-Name |
[3-hexadecanoyloxy-2-[8-(5-octyl-1,2,4-trioxolan-3-yl)octanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H82NO11P/c1-6-8-10-12-14-15-16-17-18-19-20-22-26-30-39(44)48-36-38(37-50-55(46,47)49-35-34-43(3,4)5)51-40(45)31-27-23-21-25-29-33-42-52-41(53-54-42)32-28-24-13-11-9-7-2/h38,41-42H,6-37H2,1-5H3 |
InChI-Schlüssel |
KYGUWEUFTRFTBP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC1OC(OO1)CCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC1OC(OO1)CCCCCCCC |
Synonyme |
1-palmitoyl-2-(8-(5-octyl-1,2,4-trioxolan-3-yl)octanoyl)-sn-glycero-3-phosphocholine Crigee ozonide PC-Criegee ozonide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



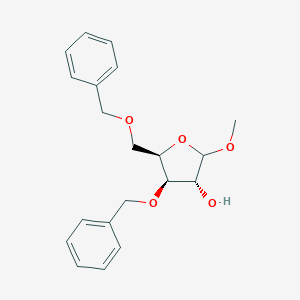
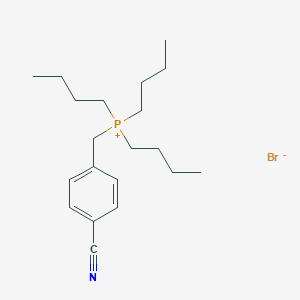
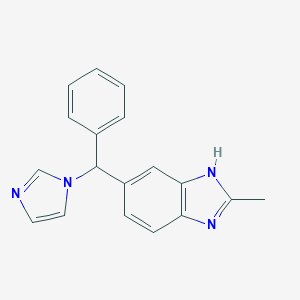
![3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B159485.png)
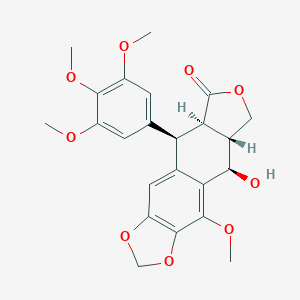
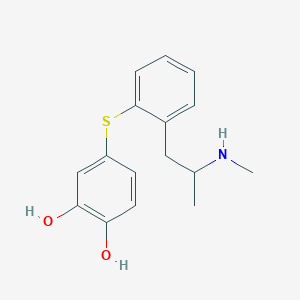
![6-Chloro-3-methylimidazo[1,2-b]pyridazine](/img/structure/B159489.png)
![[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-38,40,42,44,46,48-hexaacetyloxy-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B159490.png)

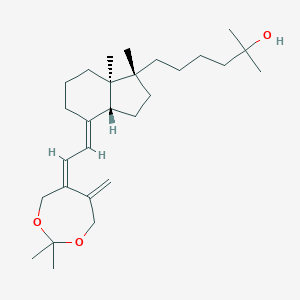
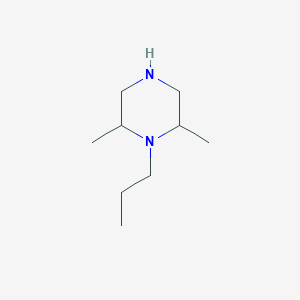
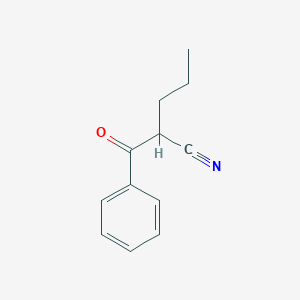
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B159503.png)
